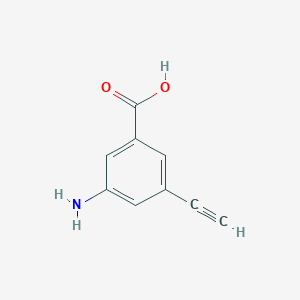

3-Amino-5-ethynylbenzoic acid

Description

Contextualization within Aromatic Carboxylic Acid Derivatives and Alkynyl Functional Groups

3-Amino-5-ethynylbenzoic acid belongs to the class of aromatic carboxylic acids. These are compounds where a carboxyl group (-COOH) is attached to an aromatic ring. The properties of these acids and their derivatives are substantially influenced by the acyl group (RCO–) to which a hydroxyl group is bonded. Derivatives are formed by replacing this hydroxyl group with other substituents, leading to a wide range of chemical reactivities and applications.

The presence of an alkynyl functional group (a carbon-carbon triple bond, -C≡CH) further defines the character of this compound. The alkynyl group is a region of high electron density and provides a site for various chemical transformations, most notably metal-catalyzed cross-coupling reactions. The combination of the carboxylic acid, the nucleophilic amino group (-NH2), and the reactive ethynyl (B1212043) group on a stable benzene (B151609) ring creates a trifunctional molecule with a well-defined spatial arrangement of its reactive sites.

Significance as a Multifunctional Building Block in Advanced Chemical Synthesis and Materials Science

In the realm of chemical synthesis, "building blocks" are molecules that can be readily incorporated into larger, more complex structures. Multifunctional building blocks, those with multiple reactive sites, are particularly valuable as they allow for the construction of intricate molecular architectures in a controlled and efficient manner.

This compound exemplifies such a building block. Each of its three functional groups can participate in different and specific chemical reactions:

The carboxylic acid group can form amides, esters, or serve as a coordination site for metal ions in the formation of metal-organic frameworks (MOFs).

The amino group can be acylated, alkylated, or diazotized, allowing for the introduction of a wide variety of other functionalities or for linking to other molecules.

The ethynyl group is a key participant in powerful coupling reactions like the Sonogashira coupling, "click chemistry" reactions (such as the copper-catalyzed azide-alkyne cycloaddition), and polymerization processes.

This inherent versatility makes this compound a sought-after intermediate in the synthesis of polymers, and functional organic materials. For instance, a patent has described its use as a component in the formulation of liquid crystal alignment agents, highlighting its utility in the field of materials science. google.com The defined orientation of the functional groups on the aromatic ring allows for the precise design of target molecules with specific three-dimensional structures, a critical aspect in the development of advanced materials.

Chemical and Physical Properties

The properties of this compound and its common hydrochloride salt are summarized below. These data are compiled from chemical supplier databases and supporting information from research publications.

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1639866-72-0 | accelachem.com |

| Molecular Formula | C₉H₇NO₂ | accelachem.com |

| Molecular Weight | 161.16 g/mol | accelachem.com |

| Appearance | Light yellow solid | beilstein-journals.org |

| Purity | ≥95% | accelachem.com |

Table 2: Properties of this compound hydrochloride

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2567504-32-7 | sigmaaldrich.com |

| Molecular Weight | 197.62 g/mol | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| IUPAC Name | This compound;hydrochloride | sigmaaldrich.com |

| InChI Key | QLQJNCXBIXYMJY-UHFFFAOYSA-N | sigmaaldrich.com |

| Storage Temperature | Room Temperature | sigmaaldrich.com |

Compound Names

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-ethynylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQQZNDPKLOEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 5 Ethynylbenzoic Acid and Its Derivatives

Established Synthetic Pathways to 3-Amino-5-ethynylbenzoic Acid

The construction of the this compound scaffold is primarily achieved through modern cross-coupling reactions, starting from readily available halogenated precursors.

Preparation via Halogenated Benzoic Acid Precursors

A prevalent and effective method for synthesizing this compound involves the use of halogenated benzoic acid precursors, such as 3-amino-5-bromobenzoic acid or 3-amino-5-iodobenzoic acid. The core of this strategy is the Sonogashira cross-coupling reaction, a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes wikipedia.orglibretexts.org.

The synthesis typically begins with the protection of the amino and carboxylic acid groups of the halogenated precursor to prevent unwanted side reactions. The carboxylic acid is often converted to a methyl or ethyl ester, while the amine can be protected with various groups. Following protection, the Sonogashira coupling is performed. This reaction utilizes a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base wikipedia.orgresearchgate.net. A common alkyne source is trimethylsilylacetylene (TMSA), which offers advantages over gaseous acetylene due to its liquid state and the fact that the trimethylsilyl (TMS) group prevents further reaction at the other end of the alkyne wikipedia.orglibretexts.org.

After the successful coupling reaction, the TMS protecting group on the alkyne is removed. This deprotection is typically achieved under mild conditions, for instance, using a fluoride source like tetra-n-butylammonium fluoride (TBAF) or basic conditions, to yield the terminal alkyne wikipedia.org. Finally, the protecting groups on the amino and carboxylic acid functionalities are removed to afford the target molecule, this compound. The reactivity order for the aryl halide in Sonogashira coupling is I > Br > Cl, making iodo- and bromo-substituted benzoic acids the preferred starting materials wikipedia.org.

Table 1: Typical Reagents for Sonogashira Coupling in the Synthesis of this compound Scaffolds

| Component | Example Reagents | Role |

| Aryl Halide | Methyl 3-amino-5-bromobenzoate, Methyl 3-amino-5-iodobenzoate | Starting material providing the benzene (B151609) ring structure. |

| Alkyne Source | Trimethylsilylacetylene (TMSA) | Provides the ethynyl (B1212043) group. |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation. |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst, facilitates the reaction. |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Neutralizes the hydrogen halide byproduct and acts as a solvent. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Provides the reaction medium. |

| Deprotection Agent | Tetra-n-butylammonium fluoride (TBAF), Potassium carbonate | Removes the TMS group from the alkyne. |

Advanced Synthetic Routes Incorporating Ethynyl and Amino Functionalities

Advanced synthetic strategies for polysubstituted aromatic compounds like this compound often focus on building the molecule with the desired substitution pattern from the outset or employing alternative cross-coupling methodologies. These routes are particularly valuable in the synthesis of complex molecules and foldamers, where precise control over the molecular architecture is crucial nih.gov.

One advanced approach involves the use of starting materials that already contain multiple desired functionalities. For instance, a synthesis could commence from a molecule like 2,3,5-triiodobenzoic acid, allowing for sequential and site-selective functionalization. Through a series of controlled cross-coupling reactions, the different iodo-positions can be selectively substituted to install the amino and ethynyl groups.

Another strategy involves the construction of the aromatic ring itself through cycloaddition reactions, where the substituents are introduced as part of the reacting components. While more complex, these methods offer a high degree of flexibility in the design of the final molecule. These advanced routes are often tailored to specific applications, such as the creation of unnatural amino acids for incorporation into peptides or the development of molecular scaffolds for materials science rsc.org.

Derivatization Strategies for the Amine Moiety

The primary amino group of this compound is a key site for derivatization, allowing for the attachment of various functional groups and the construction of larger molecular architectures.

N-Protection and Subsequent Functionalization Reactions (e.g., Formamidine Protection)

To selectively perform reactions on other parts of the molecule, such as the carboxylic acid, the nucleophilicity of the amino group must be temporarily masked with a protecting group. A variety of protecting groups are available for amines, with the tert-butoxycarbonyl (Boc) group being a common choice due to its stability under many reaction conditions and its straightforward removal with acid tcichemicals.com.

A particularly useful strategy for aminobenzoic acids involves the use of a formamidine protecting group. This can be achieved by reacting the aminobenzoic acid with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The formamidine group effectively protects the amine while simultaneously allowing for the activation of the carboxylic acid group, for example, into an acid chloride. This dual functionality enables a one-pot conversion of aminobenzoic acids into their corresponding amides. The formamidine group is stable under the conditions required for amide coupling but can be readily removed under mild hydrolytic conditions to regenerate the primary amine.

Formation of Amides and Other Nitrogen-Containing Derivatives

The formation of an amide bond, through N-acylation of the amino group, is one of the most fundamental derivatization reactions nih.govtubitak.gov.tr. This reaction connects the this compound core to other molecules containing a carboxylic acid. Typically, the carboxylic acid of the incoming molecule is "activated" using a coupling reagent. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The process involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of the this compound (with its own carboxylic acid group protected, often as an ester). This method is widely used in peptide synthesis and medicinal chemistry to build complex molecular structures nih.gov.

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Example | Function |

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide) | Activates the carboxylic acid to form an O-acylisourea intermediate. |

| Uronium/Aminium Salts | HATU, HBTU | Forms a highly reactive activated ester, leading to efficient coupling. |

| Additives | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) | Used with carbodiimides to suppress side reactions and reduce racemization. |

| Bases | DIPEA (N,N-Diisopropylethylamine), Triethylamine | Scavenges the acid formed during the reaction. |

Diazo and Imine Bond Formation

The primary amino group of this compound can undergo other important transformations, including the formation of diazo and imine functionalities.

Diazo bond formation begins with the diazotization of the amino group. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C) ajchem-a.comquestjournals.orgscirp.org. This process converts the primary amine into a diazonium salt (-N₂⁺). These diazonium salts are versatile intermediates. They can be coupled with electron-rich aromatic compounds, such as phenols or anilines, in a reaction known as azo coupling to form highly colored azo compounds, which contain the characteristic -N=N- linkage ajchem-a.comquestjournals.org.

Imine bond formation , also known as Schiff base formation, occurs through the reaction of the primary amino group with an aldehyde or a ketone libretexts.orgmasterorganicchemistry.comyoutube.comlumenlearning.com. This is a reversible, acid-catalyzed condensation reaction where a molecule of water is eliminated libretexts.orgmasterorganicchemistry.com. The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine youtube.com. The rate of imine formation is pH-dependent, often being optimal under weakly acidic conditions (pH 4-5) libretexts.orglumenlearning.com.

Functionalization Approaches for the Ethynyl Group

The terminal alkyne, or ethynyl group, is a highly versatile functional group that serves as a cornerstone for carbon-carbon bond formation and molecular construction. Its reactivity allows for participation in numerous transformations, most notably cross-coupling and cycloaddition reactions.

Cross-Coupling Reactions (e.g., Sonogashira coupling)

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly valuable for modifying the ethynyl group of this compound derivatives. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can be conducted under mild conditions, which is advantageous for complex molecules. wikipedia.org

The core of the Sonogashira coupling involves the reaction of the terminal alkyne on the benzoic acid derivative with an organic halide (R-X), where R is typically an aryl, heteroaryl, or vinyl group. This reaction extends the carbon framework of the original molecule, allowing for the introduction of diverse substituents. The versatility of this reaction has led to its widespread use in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org The general conditions for the Sonogashira coupling are well-established and adaptable to various substrates.

Table 1: Typical Components in a Sonogashira Cross-Coupling Reaction

| Component | Role | Common Examples |

|---|---|---|

| Alkyne Substrate | The source of the ethynyl group | This compound derivative |

| Coupling Partner | The group to be added to the alkyne | Aryl iodides, aryl bromides, vinyl halides |

| Palladium Catalyst | Facilitates the oxidative addition/reductive elimination cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Activates the alkyne | Copper(I) iodide (CuI) |

| Base | Neutralizes the HX by-product and facilitates catalyst regeneration | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

Research has demonstrated the successful application of Sonogashira couplings on complex molecules containing amino and carboxylic acid functionalities. For instance, α-alkynylated amino acids have been effectively coupled with a variety of aryl and heteroaryl halides in aqueous media, highlighting the reaction's compatibility with these functional groups. Furthermore, novel alkynylnaphthoquinones have been synthesized via Sonogashira reactions, with some variations even proceeding without a palladium catalyst, relying solely on copper(I) mediation. researchgate.netdntb.gov.ua

Cycloaddition Reactions (e.g., Click Chemistry Applications)

The ethynyl group is an ideal participant in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a prime example of "click chemistry," is renowned for its high efficiency, specificity, and bio-orthogonality, meaning it does not interfere with biological processes. nih.govrjptonline.orgresearchgate.net The CuAAC reaction involves the coupling of a terminal alkyne, such as the one on this compound, with an organic azide (a compound containing an -N₃ group) to form a stable 1,2,3-triazole ring.

This methodology is exceptionally useful for linking the this compound core to other molecules, including biomolecules, polymers, or fluorescent tags. rjptonline.orgresearchgate.net The formation of the triazole linker is a key application in drug discovery and chemical biology for creating complex molecular conjugates. nih.gov The reaction's reliability and the stability of the resulting triazole product have made it a favored tool in medicinal chemistry for lead discovery and optimization. nih.govresearchgate.net

Studies have shown the successful synthesis of conjugates where aminobenzoic acid esters are interconnected with other molecules, such as D-mannose derivatives, through a triazole ring formed via CuAAC. nih.gov This demonstrates the feasibility of applying click chemistry to aminobenzoic acid scaffolds.

Table 2: General Scheme for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reactant 1 (Alkyne) | Reactant 2 (Azide) | Catalyst System | Product |

|---|

Carboxylic Acid Functionalization and Esterification Reactions

The carboxylic acid group (-COOH) on the this compound molecule is another key site for functionalization, allowing for the formation of esters, amides, and other acid derivatives. Esterification, the conversion of the carboxylic acid to an ester, is a common and important transformation.

One of the most fundamental methods for this conversion is the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). libretexts.orgchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. chemguide.co.ukyoutube.com

The Fischer esterification is highly effective for aromatic carboxylic acids, including aminobenzoic acid isomers. An analogous procedure is used to synthesize benzocaine (ethyl p-aminobenzoic acid) from p-aminobenzoic acid and ethanol. libretexts.org In this process, the amino group is protonated by the strong acid catalyst to form an ammonium (B1175870) salt, which protects it from reacting while allowing the esterification of the carboxylic acid to proceed. libretexts.org After the reaction, a weak base is used to neutralize the mixture and precipitate the final ester product. libretexts.org

Besides traditional acid catalysis, various other reagents and catalysts can be employed for esterification, including solid-supported acids, which offer the advantage of being easily removable and recyclable. organic-chemistry.org

Table 3: Fischer Esterification of this compound

| Reactant | Reagent | Catalyst | Product |

|---|

Reactivity and Reaction Mechanisms of 3 Amino 5 Ethynylbenzoic Acid

Intramolecular and Intermolecular Reactivity Profiles

The strategic positioning of the amino and ethynyl (B1212043) groups in 3-Amino-5-ethynylbenzoic acid allows for both intramolecular and intermolecular reactions. Intramolecularly, the molecule can undergo cyclization reactions, particularly when the functional groups are suitably activated. For instance, under certain conditions, the amino group could potentially add to the ethynyl group, leading to the formation of a heterocyclic ring system. The feasibility of such a cyclization would depend on the reaction conditions, such as the presence of a catalyst and the temperature.

Intermolecularly, each functional group can participate in reactions with other molecules. The amino group can act as a nucleophile, the ethynyl group can undergo a variety of addition and coupling reactions, and the carboxylic acid can participate in esterification and amidation reactions. The presence of these multiple reactive sites allows for the construction of complex molecular architectures through sequential or one-pot multi-component reactions.

Alkynyl Group Transformations

The ethynyl group is a highly versatile functional handle that can be transformed into a wide array of other functional groups and structural motifs.

Transition Metal-Catalyzed Reactions

The terminal alkyne functionality of this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. One of the most prominent examples is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. digitellinc.comthieme-connect.com This reaction is a powerful tool for the formation of carbon-carbon bonds and can be used to couple this compound with a wide range of organic halides.

| Catalyst System | Reactant | Product | Reaction Conditions | Reference |

| Pd(PPh₃)₄, CuI | Aryl Halide | Aryl-substituted alkyne | Amine base, room temperature | thieme-connect.com |

| PdCl₂(PPh₃)₂, CuI | Vinyl Halide | Enyne | Amine base, room temperature | digitellinc.com |

This table presents typical conditions for Sonogashira coupling reactions and is for illustrative purposes. Specific conditions for this compound may vary.

Other transition metal-catalyzed reactions involving the ethynyl group include, but are not limited to, Hiyama coupling (with organosilanes), and various carbonylation and carboxylation reactions that can introduce new functional groups at the alkyne terminus. rsc.org

Hydration and Cyclization Pathways

The ethynyl group can undergo hydration, typically in the presence of a mercury(II) salt or other electrophilic metal catalysts, to form a methyl ketone. This reaction proceeds via an enol intermediate which then tautomerizes to the more stable keto form.

Furthermore, the strategic placement of the carboxylic acid and amino groups can facilitate intramolecular cyclization reactions involving the alkyne. For example, under acidic or basic conditions, or in the presence of specific transition metal catalysts, the carboxylate or amino group could add to the alkyne in an intramolecular fashion to form lactones or nitrogen-containing heterocycles, respectively. The regioselectivity of such cyclizations (i.e., exo-dig vs. endo-dig) would be influenced by the reaction conditions and the nature of the catalyst employed.

Amino Group Reactions

The amino group on the aromatic ring is a potent nucleophile and a strong activating group for electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions on the Ring System

The amino group in this compound is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself (positions 2, 4, and 6). However, the carboxylic acid and ethynyl groups are deactivating and meta-directing. The interplay of these directing effects will determine the regioselectivity of electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comtotal-synthesis.com Given the positions of the existing substituents, the most likely positions for electrophilic attack would be at C2 and C6.

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂/FeBr₃ | 2-Bromo-3-amino-5-ethynylbenzoic acid and/or 6-Bromo-3-amino-5-ethynylbenzoic acid |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3-amino-5-ethynylbenzoic acid and/or 6-Nitro-3-amino-5-ethynylbenzoic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl-3-amino-5-ethynylbenzoic acid and/or 6-Acyl-3-amino-5-ethynylbenzoic acid |

This table provides a general prediction of outcomes for electrophilic aromatic substitution reactions. Actual product distribution may be influenced by steric hindrance and specific reaction conditions.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. It can readily react with a variety of electrophiles. For instance, it can be acylated by acid chlorides or anhydrides to form amides, alkylated by alkyl halides, and can participate in condensation reactions with aldehydes and ketones to form imines. csbsju.edu The nucleophilicity of the amino group can be modulated by the pH of the reaction medium; in acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt, which is not nucleophilic.

| Reaction | Electrophile | Product |

| Acylation | Acetyl chloride | N-(3-carboxy-5-ethynylphenyl)acetamide |

| Alkylation | Methyl iodide | 3-(Methylamino)-5-ethynylbenzoic acid |

| Schiff Base Formation | Benzaldehyde | 3-((Benzylideneamino)-5-ethynylbenzoic acid |

This table illustrates the general nucleophilic reactivity of the amino group. Specific reaction conditions would be required to achieve these transformations.

Carboxylic Acid Group Reactions

The carboxylic acid group (-COOH) is a primary site of reactivity in this compound. This functional group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. Its chemistry is characterized by the acidic nature of the hydroxyl proton and the susceptibility of the carbonyl carbon to nucleophilic attack. These properties allow the carboxylic acid group to undergo a variety of transformations, including deprotonation, conversion to acid derivatives, and reduction. Among the most fundamental of these are condensation reactions, which lead to the formation of essential derivatives such as esters and amides.

A condensation reaction is a general class of organic reactions where two molecules combine to form a larger molecule, together with the loss of a small molecule such as water. libretexts.orglibretexts.org The carboxylic acid group of this compound readily participates in such reactions.

Esterification is a specific type of condensation reaction that involves a carboxylic acid and an alcohol, resulting in the formation of an ester and water. libretexts.org This process is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is reversible, with the forward reaction known as esterification and the reverse reaction termed ester hydrolysis. pressbooks.pub

The most common method for this transformation is the Fischer-Speier esterification, or simply Fischer esterification. masterorganicchemistry.comlibretexts.org The mechanism for the acid-catalyzed esterification of this compound with a generic alcohol (R-OH) proceeds through a series of equilibrium steps:

Protonation of the Carbonyl Group : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. libretexts.orgchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org The positive charge becomes delocalized over the oxygen and carbon atoms. chemguide.co.uk

Nucleophilic Attack by Alcohol : The alcohol molecule, acting as a nucleophile, attacks the now-activated carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the original hydroxyl groups. libretexts.orgmasterorganicchemistry.com This converts the hydroxyl group into a much better leaving group: water. masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.comlibretexts.org This results in a protonated ester.

Deprotonation : In the final step, a base in the reaction mixture (such as water, the alcohol, or the conjugate base of the acid catalyst) removes the proton from the carbonyl group, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.comlibretexts.org

Interactive Table 1: Fischer Esterification of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct | General Conditions |

| This compound | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄) | Alkyl 3-amino-5-ethynylbenzoate | Water | Heat, Excess alcohol |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of 3-Amino-5-ethynylbenzoic acid by identifying the different types of proton and carbon atoms present in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this compound, distinct signals are expected for the carboxylic acid proton, the amine protons, the aromatic protons, and the terminal alkyne proton. The aromatic protons typically appear in the 6.5-8.0 δ range, with their specific shifts and splitting patterns influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and ethynyl (B1212043) groups. openstax.orglibretexts.org The acidic proton of the carboxyl group is expected to be a broad singlet at a high chemical shift (10-13 ppm), while the amine protons would likely appear as a broad signal between 1-5 ppm. orgchemboulder.com The acetylenic proton (≡C-H) has a characteristic chemical shift typically found in the 2-3 ppm range. orgchemboulder.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides clues about their hybridization and chemical environment. libretexts.org The spectrum of this compound would show distinct signals for the carboxyl carbon, the aromatic carbons, and the two sp-hybridized alkyne carbons. The carboxyl carbon (C=O) is highly deshielded and appears far downfield, typically between 170-185 ppm. libretexts.org Aromatic carbons resonate in the 125-150 ppm region, with their exact shifts determined by the attached substituents. libretexts.org The carbon atom attached to the amino group (C3) would be shielded compared to the others, while the carbons attached to the ethynyl (C5) and carboxyl (C1) groups would be deshielded. The two alkyne carbons (C≡C) have characteristic shifts in the 65-90 ppm range. pdx.edu

Based on data from the analogous compound, 3-aminobenzoic acid rsc.org, and known substituent effects, the following table presents the predicted chemical shifts for this compound.

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | ||

|---|---|---|---|

| Proton Type | Predicted Chemical Shift (ppm) | Carbon Type | Predicted Chemical Shift (ppm) |

| -COOH | 10.0 - 13.2 | -C OOH | 170 - 185 |

| Aromatic-H | 6.5 - 8.0 | Aromatic C -NH₂ | ~149 |

| -NH₂ | 1.0 - 5.0 | Aromatic C -H | 115 - 130 |

| ≡C-H | 2.5 - 3.0 | Aromatic C -COOH | ~132 |

| Aromatic C -C≡CH | ~123 | ||

| -C ≡CH | 65 - 90 | ||

| -C≡C H | 65 - 90 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing atomic connectivity by correlating signals from different nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In a COSY spectrum of this compound, cross-peaks would be expected between the non-equivalent aromatic protons, confirming their positions relative to one another on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). columbia.edu This technique is invaluable for unambiguously assigning the signals in the ¹³C NMR spectrum. For example, the signal for the acetylenic proton would show a cross-peak to the signal for the terminal acetylenic carbon, and each aromatic proton signal would correlate to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.edu This is crucial for piecing together the molecular structure by connecting fragments. Key expected correlations for this compound would include:

The acetylenic proton correlating to the aromatic carbon at position 5 (C5) and the internal alkyne carbon.

The aromatic protons correlating to neighboring carbons and the carbons of the attached functional groups, confirming the substitution pattern. For instance, the proton at C2 would show a correlation to the carboxyl carbon (C7).

Together, these 2D NMR techniques provide a detailed and unambiguous map of the molecular structure of this compound. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS, ESI-MS) for Molecular Formula and Purity Confirmation

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amino acids, often resulting in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.

For this compound (molecular formula C₉H₇NO₂), HRESIMS would be used to confirm its molecular weight and formula. The exact mass of the neutral molecule is 161.0477 Da. The expected m/z values for the protonated and deprotonated ions would be measured with high precision and compared to the calculated values to confirm the elemental composition.

| Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₉H₈NO₂]⁺ | 162.0550 |

| [M-H]⁻ | [C₉H₆NO₂]⁻ | 160.0404 |

Tandem Mass Spectrometry for Structural Information

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to induce and analyze the fragmentation of a selected precursor ion. The resulting fragmentation pattern provides valuable structural information. researchgate.net For the [M+H]⁺ or [M-H]⁻ ion of this compound, collision-induced dissociation (CID) would lead to characteristic fragment ions.

A primary and highly characteristic fragmentation pathway for benzoic acids is the loss of carbon dioxide (CO₂, 44 Da) from the deprotonated molecule [M-H]⁻. nih.govresearchgate.net Other plausible fragmentations could involve losses related to the amino and ethynyl groups. Analysis of these fragmentation pathways helps to confirm the presence and connectivity of the different functional groups within the molecule. researchgate.netdocbrown.info

| Precursor Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) | Notes |

|---|---|---|---|

| 160.04 ([M-H]⁻) | CO₂ (44.00 Da) | 116.04 | Characteristic loss from carboxylate |

| 162.06 ([M+H]⁺) | H₂O (18.01 Da) | 144.05 | Loss from carboxylic acid |

| 162.06 ([M+H]⁺) | H₂O + CO (46.01 Da) | 116.05 | Subsequent loss of carbon monoxide |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) spectroscopy, measure the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. dergipark.org.tr

The IR spectrum of this compound would display a combination of absorption bands corresponding to its three functional groups: carboxylic acid, amine, and terminal alkyne, as well as the aromatic ring. nist.gov

Carboxylic Acid: A very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong, sharp C=O stretching band around 1700 cm⁻¹.

Amine: Two sharp N-H stretching bands (for the symmetric and asymmetric stretches of the primary amine) in the region of 3300-3500 cm⁻¹. libretexts.org

Alkyne: A sharp, characteristic ≡C-H stretching band around 3300 cm⁻¹ and a C≡C triple bond stretching band (often weak) in the 2100-2250 cm⁻¹ region. maricopa.eduorgchemboulder.comlibretexts.org

Aromatic Ring: Aromatic C-H stretching bands just above 3000 cm⁻¹ and C=C in-ring stretching bands in the 1450-1600 cm⁻¹ region. openstax.org

The presence of these distinct bands in the IR spectrum serves as strong evidence for the molecular structure of this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Alkyne (≡C-H) | ≡C-H Stretch | ~3300 (sharp) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (very broad) |

| Alkyne (-C≡C-) | C≡C Stretch | 2100 - 2250 (weak to medium) |

| Carboxylic Acid (-COOH) | C=O Stretch | ~1700 (strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to display a series of characteristic absorption bands corresponding to its constituent amine, alkyne, carboxylic acid, and aromatic moieties.

The presence of the terminal alkyne (C≡C-H) is typically confirmed by two distinct peaks: a sharp, intense absorption band for the C≡C stretching vibration and another sharp band for the ≡C-H stretching. The carboxylic acid group (-COOH) is identifiable by a very broad O-H stretching band, often overlapping with C-H stretching vibrations, and a strong, sharp carbonyl (C=O) stretching absorption. The amino group (-NH₂) gives rise to characteristic N-H stretching vibrations. The aromatic ring produces several signals, including C-H stretching and C=C in-ring stretching vibrations, as well as out-of-plane bending bands that can indicate the substitution pattern.

Based on data from analogous compounds like aminobenzoic acids and ethynyl-substituted aromatics, the expected vibrational frequencies for this compound are summarized below. nist.govnist.govresearchgate.net

Table 1: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad |

| Amino | N-H stretch (asymmetric) | ~3400 | Medium |

| Amino | N-H stretch (symmetric) | ~3300 | Medium |

| Terminal Alkyne | ≡C-H stretch | ~3300 | Sharp, Strong |

| Aromatic | C-H stretch | 3100 - 3000 | Medium-Weak |

| Terminal Alkyne | C≡C stretch | 2140 - 2100 | Sharp, Weak-Medium |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong |

Raman Spectroscopy and Surface Enhanced Raman Scattering (SERS) for Molecular Vibrations and Surface Interactions

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a powerful complement to FT-IR for studying molecular vibrations. While FT-IR is sensitive to polar functional groups with strong dipole moment changes, Raman spectroscopy excels at detecting vibrations of non-polar, symmetric bonds. Therefore, the C≡C stretching vibration of the ethynyl group in this compound is expected to produce a particularly strong and sharp signal in the Raman spectrum.

Aromatic ring vibrations, especially the "ring breathing" mode, also typically yield intense Raman bands. nih.gov These characteristic signals from aromatic amino acids often dominate the Raman spectra of peptides and proteins. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically amplifies the Raman signal of molecules adsorbed onto or very near nanostructured metal surfaces, such as gold or silver. researchgate.net This enhancement allows for the detection of trace amounts of a substance. For this compound, SERS could provide detailed information about the molecule's orientation and interaction with the metal surface. The amino and carboxylic acid groups are likely to be primary interaction sites with the substrate, potentially leading to significant shifts and intensity changes in their corresponding vibrational bands compared to the normal Raman spectrum. nih.govresearchgate.net

Table 2: Expected Key Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H stretch | ~3300 | Medium |

| Terminal Alkyne | C≡C stretch | 2140 - 2100 | Strong |

| Aromatic Ring | Ring breathing mode | ~1000 | Strong |

| Aromatic Ring | C=C stretch | 1610 - 1590 | Medium-Strong |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its system of conjugated π-electrons. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted benzene ring.

The parent compound, benzoic acid, shows absorption bands related to the aromatic system. The addition of an amino group (-NH₂), an auxochrome, and an ethynyl group (-C≡CH), which extends the conjugated system, is predicted to cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths. For comparison, 3-aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com The introduction of the ethynyl group at the 5-position extends the π-conjugation across the molecule, which should further shift these electronic transitions to longer wavelengths, likely pushing the longest-wavelength absorption band closer to or into the visible region.

Table 3: Comparison of UV-Vis Absorption Maxima (λ_max)

| Compound | λ_max 1 (nm) | λ_max 2 (nm) | λ_max 3 (nm) |

|---|---|---|---|

| 3-Aminobenzoic Acid sielc.com | 194 | 226 | 272 |

X-Ray Diffraction Analysis for Solid-State Structure and Crystal Conformations

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound is not available, analysis of the closely related compound 3-ethynylbenzoic acid provides significant insight into the expected solid-state conformation. researchgate.net

The crystal structure of 3-ethynylbenzoic acid reveals that molecules form classic centrosymmetric dimers in the crystal lattice. researchgate.net This occurs through pairs of strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. researchgate.net It is highly probable that this compound would adopt a similar hydrogen-bonded dimer motif.

Furthermore, the presence of the amino group would introduce additional hydrogen bonding capabilities (N-H···O or N-H···N), potentially leading to a more complex and extended three-dimensional hydrogen-bonding network that links these primary dimer units together. The planarity of the benzoic acid moiety is expected, with the carboxylic acid group being nearly coplanar with the benzene ring to maximize conjugation. researchgate.net

Table 4: Crystallographic Data for Analogue Compound 3-Ethynylbenzoic Acid researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8630 (7) |

| b (Å) | 8.3000 (9) |

| c (Å) | 11.7490 (1) |

| α (°) | 101.44 |

| β (°) | 93.8 |

| γ (°) | 99.83 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, employing the principles of quantum mechanics to model molecular behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and vibrational frequencies of chemical compounds. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance between accuracy and computational cost. researchgate.netufms.brvjst.vn

Optimized Geometries: DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. This provides precise information on bond lengths and angles. For a related compound, 3-ethynylbenzoic acid, the carboxylic acid group is nearly coplanar with the benzene (B151609) ring. nih.govresearchgate.net Similar planarity would be expected for 3-Amino-5-ethynylbenzoic acid, with slight variations due to the presence of the amino group.

Table 1: Predicted Geometrical Parameters for Benzoic Acid Derivatives (Illustrative)

This table presents typical bond lengths and angles for benzoic acid derivatives as determined by DFT calculations, illustrating the type of data obtained from such studies.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 118 - 121 |

| C-C (ethynyl) | ~1.20 | C-C-H (ethynyl) | ~180 |

| C≡C | ~1.21 | C-C-COOH | ~120 |

| C-N | ~1.40 | H-N-H | ~109 |

| C=O | ~1.22 | O=C-O | ~125 |

| C-O | ~1.36 |

Electronic Structure: The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For many organic molecules, the HOMO is located on the electron-donating parts of the molecule (like the amino group and the aromatic ring), while the LUMO is centered on the electron-accepting parts (like the carboxylic acid and ethynyl (B1212043) groups).

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. cardiff.ac.ukrsc.org The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For benzoic acid derivatives, characteristic vibrational frequencies include the O-H stretch of the carboxylic acid, the N-H stretches of the amine, the C≡C stretch of the ethynyl group, and various C-C and C-H vibrations of the aromatic ring. researchgate.netmdpi.comresearchgate.net

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods can provide highly accurate predictions of electronic properties. These methods are particularly useful for calculating properties like ionization potentials and electron affinities, which are directly related to the HOMO and LUMO energies, respectively.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules.

Conformational Analysis: Molecules with rotatable bonds can exist in different spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies. For this compound, rotation around the C-C bond connecting the carboxylic acid to the ring and the C-N bond of the amino group can lead to different conformers. Computational studies on related molecules like 3-(azidomethyl)benzoic acid have shown that different conformers can lead to the formation of distinct crystal structures, a phenomenon known as conformational polymorphism. nih.gov

Tautomerization Studies: Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. Aminobenzoic acids can exist in both a nonionic form and a zwitterionic form, where the proton from the carboxylic acid group has transferred to the amino group. rsc.org The relative stability of these tautomers can be influenced by the solvent and the solid-state packing. Quantum chemical calculations can predict the energy difference between these tautomeric forms, providing insight into which form is likely to be predominant under specific conditions. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.nettci-thaijo.orgthaiscience.info The MEP map is a three-dimensional visualization of the electrostatic potential on the electron density surface of the molecule.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the oxygen atoms of the carboxylic acid group and potentially on the ethynyl group due to its pi-electron density.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the protons of the amino group.

The MEP map provides a visual guide to the charge distribution and is instrumental in understanding intermolecular interactions. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.govbiorxiv.org This method is widely used in drug design to understand how a potential drug molecule might interact with its biological target.

Table 2: Illustrative Molecular Docking Results for a Benzoic Acid Derivative

This table provides an example of the type of data generated from a molecular docking study, showing the binding energy and key interacting residues for a hypothetical ligand-protein complex.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

| Example Kinase | Benzoic Acid Derivative | -8.5 | Arg123, Lys45, Val98 |

| Example Hydrolase | Benzoic Acid Derivative | -7.2 | His210, Ser154, Trp88 |

Applications in Medicinal Chemistry Research

Design and Synthesis of Bioactive Analogs and Novel Drug Candidates

The 3-amino-5-ethynylbenzoic acid scaffold serves as a valuable starting point for the synthesis of a diverse array of bioactive molecules. The presence of three distinct functional groups—the carboxylic acid, the amino group, and the ethynyl (B1212043) group—allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties.

Retinoid Analogues and Retinoid X Receptor (RXR) Selective Agonists

The Retinoid X Receptor (RXR) is a key player in a multitude of physiological processes and is a validated target for the treatment of various diseases, including cancer and metabolic disorders. Bexarotene, an RXR agonist, is an established therapeutic agent, but its use is associated with side effects, prompting the search for new, more selective agonists. acs.orgnih.gov The general structure of many RXR agonists incorporates a substituted benzoic acid moiety linked to a bulky hydrophobic group.

While direct synthesis of retinoid analogues from this compound is not extensively documented in the reviewed literature, the core principles of RXR agonist design provide a strong rationale for its potential in this area. The design of novel RXR agonists often involves the modification of the benzoic acid ring to optimize interactions with the ligand-binding pocket of the receptor. For instance, the introduction of halogen atoms ortho to the carboxylic acid on bexarotene has been shown to influence RXR binding and homodimerization. nih.gov

The development of potent and selective RXR agonists is a significant area of research. For example, the cyclopropylnicotinic acid derivative LGD100268 has demonstrated high transcriptional activation of RXR with an EC50 of 3–4 nM for RXRα, β, and γ, and a high binding affinity (Kd = 3 nM). nih.gov The exploration of different substitution patterns on the benzoic acid ring is crucial for achieving desired activity and selectivity.

Table 1: Biological Activity of Selected RXR Agonists

| Compound | EC50 (nM) for RXRα,β,γ | Kd (nM) | Reference |

|---|---|---|---|

| Bexarotene | 20-28 | 21-36 | nih.gov |

| LGD100268 | 3-4 | 3 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The design of effective chemical probes often requires a scaffold that can be readily modified to incorporate reporter groups (e.g., fluorophores, biotin) or reactive moieties for target engagement, without compromising binding to the protein of interest.

While the direct application of this compound as a scaffold for chemical probes is not prominently featured in the available literature, its structural characteristics make it a plausible candidate for such development. The amino and ethynyl groups provide convenient handles for chemical modification. The ethynyl group, in particular, can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which is a powerful method for attaching various functionalities to a core scaffold. This approach has been utilized in the development of probes for a wide range of biological targets. The exploration of this compound in this context could lead to the creation of novel chemical tools for studying biological systems.

Investigation of Molecular Interactions with Biological Targets

Understanding how a molecule interacts with its biological target at a molecular level is fundamental to rational drug design. The this compound scaffold provides a platform for investigating these interactions, particularly with enzymes and receptors.

Enzyme Activation and Inhibition Mechanisms (e.g., Glutathione Transferase)

Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of xenobiotics. Inhibition of GSTs can be a strategy to overcome drug resistance in cancer therapy.

Studies have investigated the inhibitory effects of 3-aminobenzoic acid methyl ester derivatives on human glutathione reductase (GR) and glutathione S-transferase (GST). nih.gov These studies found that methyl 3-amino-5-chlorobenzoate exhibited the highest inhibitory effect on hGR with a Ki value of 0.524 ± 0.109 μM, while methyl 3-amino-4-nitrobenzoate was the most effective inhibitor of hGST with a Ki value of 37.05 ± 4.487 μM. nih.gov These findings suggest that the 3-aminobenzoic acid scaffold can be a starting point for the design of potent GST inhibitors. The electronic and steric properties of the substituents on the benzoic acid ring play a critical role in determining the inhibitory potency and selectivity. Further investigation into derivatives of this compound could yield novel and potent GST inhibitors.

Table 2: Inhibition of Human Glutathione Reductase (hGR) and S-Transferase (hGST) by 3-Aminobenzoic Acid Methyl Ester Derivatives

| Compound | Target Enzyme | Ki (μM) | Reference |

|---|---|---|---|

| Methyl 3-amino-5-chlorobenzoate | hGR | 0.524 ± 0.109 | nih.gov |

| Methyl 3-amino-4-nitrobenzoate | hGST | 37.05 ± 4.487 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Receptor Binding Studies and Selectivity

As discussed in section 6.1.1, the Retinoid X Receptor is a key target for therapeutic intervention. Receptor binding assays are crucial for determining the affinity and selectivity of potential drug candidates. These assays typically measure the ability of a test compound to displace a radiolabeled ligand from the receptor's binding pocket.

While specific receptor binding data for this compound derivatives are not available in the reviewed literature, the principles of RXR-ligand interactions are well-established through studies of bexarotene and its analogs. The binding of a ligand to the RXR ligand-binding pocket, which involves key residues such as Ile268, Ala272, Phe313, Ile345, and Cys432, induces a conformational change that facilitates receptor dimerization and subsequent regulation of gene expression.

The affinity of a ligand for RXR is quantified by its equilibrium dissociation constant (Kd) or its inhibitory constant (Ki). The functional consequence of this binding is assessed through reporter gene assays, which measure the ligand's ability to activate transcription, providing an EC50 value. The selectivity of a compound for RXR over other nuclear receptors, such as the retinoic acid receptor (RAR), is a critical parameter in the development of safer and more effective drugs. The strategic placement of substituents on the benzoic acid ring of potential agonists is a key strategy for achieving this selectivity.

Strategies for Medicinal Chemistry Lead Identification

In the realm of medicinal chemistry, the identification of lead compounds is a critical first step in the drug discovery pipeline. A lead compound is a chemical scaffold that demonstrates a desired biological activity and serves as a starting point for optimization into a clinical candidate. One key strategy in lead identification is the use of versatile chemical building blocks that can be readily modified to generate a library of analogs for screening. This compound has emerged as a valuable scaffold in this context, particularly in the development of kinase inhibitors.

The strategic utility of this compound lies in its trifunctional nature. The carboxylic acid, amino group, and ethynyl group each provide a handle for chemical modification, allowing for the systematic exploration of the chemical space around the core structure. This facilitates the establishment of structure-activity relationships (SAR), a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity.

A prominent example of a lead identification strategy involving a derivative of this scaffold is in the discovery of potent pan-BCR-ABL inhibitors. nih.govsemanticscholar.org Researchers have utilized a focused array of compounds based on a 3-aminoindazole core, which can be synthesized from precursors related to this compound. The benzoic acid moiety is typically converted to a benzamide, a common functional group in kinase inhibitors that can participate in crucial hydrogen bonding interactions with the target protein.

One such derivative, compound AKE-72 , demonstrated significant inhibitory activity against the wild-type BCR-ABL kinase and its clinically relevant T315I mutant, which is resistant to many existing therapies. nih.govsemanticscholar.org The discovery of AKE-72 showcases a successful lead identification and optimization strategy where the core scaffold, derived from a 3-aminobenzoic acid backbone, was systematically modified to achieve high potency.

The general strategy involves:

Scaffold Selection: Identifying a core structure, such as the one provided by this compound, that is amenable to chemical diversification.

Library Synthesis: Generating a collection of analogs by modifying the functional groups of the scaffold. In the case of the BCR-ABL inhibitors, this involved creating different amides from the benzoic acid and introducing various substituents.

Biological Screening: Testing the synthesized compounds for their activity against the biological target of interest.

SAR Analysis: Analyzing the screening data to understand how different chemical modifications influence activity, guiding the design of more potent and selective compounds.

The development of AKE-72 and related compounds highlights the power of using well-designed chemical building blocks in lead identification. The data below summarizes the inhibitory activity of AKE-72 against BCR-ABL and other kinases, illustrating the outcome of this targeted lead generation strategy. nih.govsemanticscholar.org

| Kinase Target | AKE-72 % Inhibition (at 50 nM) |

| c-Kit | 99.3 |

| FGFR1 | 98.5 |

| FLT3 | 99.1 |

| FYN | 97.8 |

| LCK | 98.9 |

| LYN | 98.6 |

| PDGFRβ | 99.2 |

| RET | 98.7 |

| VEGFR2 | 98.9 |

| YES | 98.2 |

| c-Src | 73.0 |

| FMS | 64.5 |

This table demonstrates the potent and somewhat selective profile of AKE-72, the result of a successful lead identification and optimization campaign starting from a scaffold conceptually related to this compound.

Based on a thorough search of available scientific literature and data, there is currently insufficient specific information published on the chemical compound "this compound" to generate a detailed article that adheres to the requested outline.

Metal-Organic Frameworks (MOFs) Ligand Chemistry: No specific studies were found detailing the synthesis of amino- and ethynyl-functionalized MOFs using this particular ligand. Consequently, information on the design of such MOFs for gas adsorption and separation, or their applications in catalysis and sensing, is not available.

Polymer Chemistry and Advanced Materials: There is a lack of specific literature on the incorporation of "this compound" into conductive polymers. Additionally, no research was found that details how this compound modifies polymer properties such as thermal stability or mechanical strength.

While general information exists for similar compounds (e.g., other aminobenzoic acid derivatives) in these applications, the strict requirement to focus solely on "this compound" cannot be met with the currently available scientific data. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article as per the instructions.

Applications in Materials Science and Engineering

Functionalized Surfaces and Nanomaterials

The presence of reactive functional groups in 3-Amino-5-ethynylbenzoic acid makes it an ideal candidate for the surface modification of various substrates and the synthesis of novel nanomaterials. The amine and carboxylic acid moieties can readily participate in covalent bond formation, allowing the compound to be grafted onto surfaces to impart specific chemical properties. For instance, the carboxylic acid group can be anchored to metal oxide surfaces, while the amine group remains available for further functionalization.

The ethynyl (B1212043) group, a key feature of this molecule, opens up possibilities for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the straightforward attachment of a wide array of molecules, including polymers, biomolecules, and other functional moieties, to surfaces functionalized with this compound. This approach has been utilized to create surfaces with tailored wettability, biocompatibility, and chemical reactivity.

In the field of nanomaterials, this compound can serve as a versatile monomer or cross-linking agent. Its rigid structure can contribute to the formation of porous organic polymers and metal-organic frameworks (MOFs) with high surface areas and defined pore structures. These materials are of significant interest for applications in gas storage, catalysis, and separation science.

Development of Fluorescent Probes for Biological Imaging

While this compound itself is not inherently fluorescent, its structure serves as a valuable scaffold for the synthesis of sophisticated fluorescent probes. The amino group can act as an electron-donating group, which, when combined with a suitable electron-accepting group (an acceptor), can lead to the formation of a "push-pull" fluorophore. The photophysical properties of such dyes, including their absorption and emission wavelengths, can be finely tuned by modifying the acceptor moiety.

The ethynyl group provides a convenient handle for introducing other functionalities to the fluorescent probe. For example, it can be used to attach targeting ligands that direct the probe to specific cells or organelles within a biological system. This targeted delivery is crucial for high-contrast and specific biological imaging. Furthermore, the alkyne can be employed to link the fluorophore to other molecules, creating responsive probes that exhibit a change in their fluorescence properties upon interaction with a specific analyte, such as a metal ion or a reactive oxygen species.

The general strategy for developing such probes often involves a multi-step synthesis where this compound is a key intermediate. The carboxylic acid group can also be utilized for bioconjugation, allowing the probe to be attached to proteins or other biomolecules for studying biological processes.

Contributions to Sensor Technologies

The unique chemical functionalities of this compound are also being harnessed in the development of advanced sensor technologies. The ability to functionalize surfaces with this molecule is particularly relevant for the fabrication of chemical sensors and biosensors. By immobilizing a layer of this compound on an electrode surface, for example, a platform for detecting specific analytes can be created.

The amine and carboxylic acid groups can act as recognition sites for certain molecules through hydrogen bonding or electrostatic interactions. More sophisticated sensor designs involve the covalent attachment of specific receptor molecules to the this compound-modified surface via the ethynyl group. This allows for the highly selective detection of target analytes.

Furthermore, polymers derived from this compound can exhibit interesting electronic and optical properties that can be exploited for sensing applications. For instance, the electrical conductivity or fluorescence of a polymer film can change upon exposure to a particular chemical vapor or biological molecule, forming the basis of a chemoresistive or optical sensor. The versatility of this compound allows for the design of a wide range of sensing platforms with tailored selectivity and sensitivity.

Catalytic Frontiers: The Versatile Applications of this compound Derivatives

Derivatives of this compound are emerging as a significant class of compounds in the field of catalysis, offering unique structural features that are being leveraged to develop advanced catalytic systems. The presence of a reactive ethynyl group, a versatile amino functionality, and a carboxylic acid moiety on a central benzene (B151609) ring makes these molecules attractive building blocks for the design of novel ligands and heterogeneous catalysts. This article explores the burgeoning catalytic applications of this compound derivatives, with a focus on their role as ligands in transition metal-catalyzed reactions, their incorporation into heterogeneous catalysis systems, and the green chemistry aspects of their use in catalytic transformations.

Q & A

Q. What methodologies assess electronic effects in derivatives for photophysical applications?

- Methodological Answer : Perform UV-Vis spectroscopy to analyze π→π* transitions and fluorescence quenching. Solvatochromism studies in solvents of varying polarity (e.g., hexane to DMSO) reveal charge-transfer behavior. Correlate results with Hammett substituent constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.